2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine
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Overview
Description
2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine: is a chemical compound with the molecular formula C6H2ClF3INO and a molecular weight of 323.44 g/mol . It is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The process ensures high purity and yield, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under specific conditions to achieve substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine
- 2-Chloro-4-iodo-6-(methoxy)pyridine
- 2-Chloro-4-iodo-6-(difluoromethoxy)pyridine
Comparison: 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-iodo-6-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLAONUGHUCGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)(F)F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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